N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the pyrido[2,3-d]pyrimidin-3(4H)-yl core. Common reagents and conditions used in these reactions include:
Reagents: Methoxybenzene, piperazine, acetic anhydride, and various catalysts.
Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: Unique due to its specific structure and functional groups.
Other Compounds: Similar compounds might include those with piperazine or pyrido[2,3-d]pyrimidin-3(4H)-yl cores but different substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C23H28N6O3S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C23H28N6O3S/c1-32-18-7-5-17(6-8-18)28-14-12-27(13-15-28)11-3-10-24-20(30)16-29-22(31)19-4-2-9-25-21(19)26-23(29)33/h2,4-9H,3,10-16H2,1H3,(H,24,30)(H,25,26,33) |
InChI Key |
LVNJUNCGBCIBAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 |
Origin of Product |
United States |
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